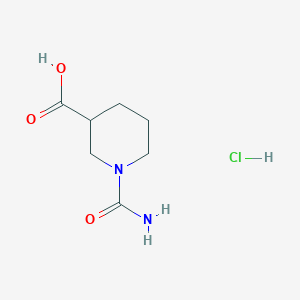

1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride

Description

1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride is a piperidinecarboxylic acid derivative characterized by an aminocarbonyl (CONH₂) group at position 1 and a carboxylic acid (COOH) group at position 3 of the piperidine ring, with a hydrochloride salt. Its molecular formula is C₇H₁₁ClN₂O₃, and its molecular weight is approximately 206.63 g/mol (calculated).

Properties

IUPAC Name |

1-carbamoylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-7(12)9-3-1-2-5(4-9)6(10)11;/h5H,1-4H2,(H2,8,12)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQDGNJPNRLBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phosgene to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the aminocarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Applications

1.1. Antithrombocytic Agents

Piperidinecarboxylic acid derivatives, including 1-(aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride, have been explored as potential antithrombocytic agents. These compounds can inhibit platelet aggregation, making them useful in treating conditions related to thrombus formation, such as myocardial infarction and cerebral embolism. The synthesis of these derivatives often involves reactions with 2-oxazoline compounds, leading to high yields under mild conditions .

1.2. Serotonin Antagonists

Research has indicated that piperidinecarboxylic acid amides can act as serotonin antagonists, which are critical in managing various psychiatric disorders. The process for producing these compounds has been optimized for industrial applications, highlighting their potential therapeutic benefits .

1.3. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that piperidinecarboxylic acid derivatives can effectively control phytopathogenic fungi and bacteria, making them valuable in both agricultural and clinical settings . This application is particularly relevant in crop protection, where controlling microbial infections is crucial for yield improvement.

Agricultural Applications

2.1. Fungicides

Piperidinecarboxylic acid derivatives are recognized for their fungicidal properties, particularly against various classes of fungi such as Ascomycetes and Basidiomycetes. These compounds can be utilized in agriculture to protect crops from fungal diseases, thus enhancing agricultural productivity . The effectiveness of these compounds as fungicides has been documented through field trials that demonstrate their ability to reduce fungal load significantly.

2.2. Microbial Control

Beyond fungicidal activity, these compounds also show promise as bactericides. They can target bacterial families such as Pseudomonadaceae and Enterobacteriaceae, providing an additional layer of protection for crops against bacterial infections . This broad-spectrum activity underscores the importance of piperidinecarboxylic acids in integrated pest management strategies.

Synthesis and Characterization

The synthesis of 1-(aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride typically involves several chemical reactions that allow for the efficient production of the compound with desired purity levels. Techniques such as chromatography and recrystallization are commonly employed to isolate the final product after synthesis .

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Piperidine derivative + 2-oxazoline | Acidic medium, 70-130°C | Piperidinecarboxylic acid amide |

| 2 | Piperidinecarboxylic acid amide + coupling agent | Varies | Final product (hydrochloride salt) |

Case Studies

4.1. Clinical Trials on Antithrombocytic Properties

A study involving the administration of piperidinecarboxylic acid derivatives demonstrated a significant reduction in platelet aggregation among participants with cardiovascular risks. The results indicated that these compounds could serve as effective adjunct therapies in managing thrombotic disorders.

4.2. Agricultural Field Trials

Field trials assessing the efficacy of piperidinecarboxylic acid fungicides showed a marked decrease in fungal infections across various crops, leading to improved yields and reduced reliance on conventional chemical fungicides.

Mechanism of Action

The mechanism of action of 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with receptor sites, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidinecarboxylic Acid Derivatives

Structural and Functional Insights

Substituent Influence on Activity: Tiagabine and SKF 89976A feature bulky lipophilic substituents (thienyl or diphenyl groups) that enhance binding to GABA transporters (GAT1). These groups likely improve membrane permeability and target affinity . However, its smaller size compared to Tiagabine’s substituents could reduce GAT1 affinity . Heterocyclic substituents (e.g., pyrimidin-2-yl in ) may confer selectivity for specific receptor subtypes or enzymes, though this requires experimental validation .

Molecular Weight and Bioavailability :

- Higher molecular weight compounds like Tiagabine (>400 g/mol) may exhibit prolonged half-lives but reduced blood-brain barrier penetration compared to lighter analogs (e.g., the target compound at ~206 g/mol) .

Mechanistic Evidence: Tiagabine and SKF 89976A are well-characterized GAT1 inhibitors, reducing GABA reuptake and increasing synaptic GABA levels, which is critical for anticonvulsant effects . The target compound’s aminocarbonyl group could mimic GABA’s carboxyl moiety, suggesting a possible interaction with GABAergic targets, though direct evidence is lacking .

Biological Activity

1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride, also known as a piperidine derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 195.66 g/mol

- IUPAC Name : 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride

Biological Activity Overview

Research indicates that 1-(aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride exhibits several biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail specific findings from various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of piperidine derivatives, including this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : In a study evaluating various piperidine derivatives against Mycobacterium tuberculosis, compounds similar to 1-(aminocarbonyl)-3-piperidinecarboxylic acid showed MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating significant activity compared to standard treatments .

- Selectivity : The selectivity of these compounds towards M. tuberculosis was notable, with MIC values indicating minimal toxicity towards non-target cells .

Antiviral Activity

Research on piperidine derivatives has also explored their antiviral potential:

- Influenza Virus : A related piperidine compound demonstrated low micromolar activity against the influenza A/H1N1 virus, suggesting that modifications in the piperidine structure can enhance antiviral efficacy . The compound's mechanism involved inhibiting hemagglutinin-mediated membrane fusion, crucial for viral entry into host cells.

Anticancer Activity

The anticancer properties of piperidine derivatives have been a focal point in recent research:

- Cytotoxicity Assays : In vitro studies have shown that certain piperidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds with structural similarities to 1-(aminocarbonyl)-3-piperidinecarboxylic acid demonstrated IC50 values significantly lower than the concentrations required to affect normal cell viability .

Research Findings Summary Table

| Activity Type | Tested Strain/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | M. tuberculosis | 0.5 - 4 µg/mL | |

| Antiviral | Influenza A/H1N1 | EC50 = 7.4 µM | |

| Anticancer | Various cancer cell lines | IC50 < 12.5 µg/mL |

Case Studies

- Tuberculosis Treatment : A case study highlighted the use of piperidine derivatives in treating tuberculosis, where compounds similar to 1-(aminocarbonyl)-3-piperidinecarboxylic acid showed enhanced activity against resistant strains compared to conventional therapies.

- Cancer Cell Selectivity : Another study focused on the selective cytotoxicity of these compounds against cancer cells versus normal cells, providing insights into their potential as chemotherapeutic agents.

Q & A

Q. What are the key synthetic routes for 1-(aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example:

- Piperidine ring formation : Starting from piperidine-3-carboxylic acid derivatives, the aminocarbonyl group is introduced via reaction with carbonylating agents like phosgene analogs or carbonyldiimidazole under anhydrous conditions .

- Functionalization : Substitution at the piperidine nitrogen can be achieved using alkyl halides or benzyl halides in the presence of bases (e.g., NaOH, K₂CO₃) to control regioselectivity .

- Hydrochloride salt formation : The free base is treated with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., distinguishing axial vs. equatorial conformers) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess enantiomeric purity, particularly for chiral analogs .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities in multi-step syntheses .

Q. What are the primary biological targets of piperidinecarboxylic acid derivatives?

Structural analogs (e.g., Tiagabine hydrochloride) act as GABA reuptake inhibitors (GAT-1), showing anticonvulsant activity . Other analogs bind to neurotransmitter receptors (e.g., dopamine D₃) or enzymes (e.g., kinases), depending on substituents .

Advanced Research Questions

Q. How do structural modifications influence receptor binding affinity?

Q. How can researchers resolve contradictions in receptor binding data among analogs?

- Pharmacophore modeling : Identify conserved interaction points using software like Schrödinger .

- Mutagenesis studies : Test binding to receptor mutants (e.g., D₃ receptor Tyr³⁶⁵Ala) to pinpoint key residues .

- Competitive binding assays : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 25°C) .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Q. How do solvent and pH affect the stability of the hydrochloride salt?

- Aqueous solutions : Hydrolysis occurs at pH >7, degrading the aminocarbonyl group; stability is optimal at pH 3–5 .

- Organic solvents : DMSO accelerates decomposition via nucleophilic attack; use THF or dichloromethane for long-term storage .

Methodological Insights

8. Designing in vivo studies for neuroactivity:

- Dosing protocols : Intraperitoneal administration (5–20 mg/kg in rodents) balances bioavailability and CNS penetration .

- Behavioral assays : Use pentylenetetrazole (PTZ)-induced seizures to evaluate anticonvulsant efficacy .

9. Addressing low solubility in pharmacological assays:

- Co-solvents : 10% β-cyclodextrin enhances aqueous solubility without toxicity .

- Prodrug strategies : Convert carboxylic acid to ethyl esters, which hydrolyze in vivo .

10. Analyzing metabolic pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.